1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one
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Description
1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C18H21N7O and its molecular weight is 351.414. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers .
Mode of Action
This compound interacts with EGFR by inhibiting its tyrosine kinase activity . The inhibition of EGFR leads to a decrease in the proliferation and spread of cancer cells . The compound shows potent anticancer activity, with IC50 values indicating its effectiveness in inhibiting EGFR .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is involved in cell survival, growth, and differentiation . By inhibiting EGFR, the compound disrupts this pathway, leading to decreased tumor growth and spread .
Pharmacokinetics
The compound’s potent anticancer activity suggests that it may have favorable adme properties that contribute to its bioavailability and effectiveness .
Result of Action
The result of the compound’s action is a decrease in the proliferation and spread of cancer cells . This is achieved through its inhibition of EGFR, which disrupts the EGFR signaling pathway and leads to decreased tumor growth .
Biochemical Analysis
Biochemical Properties
The compound interacts with CDK2, a cyclin-dependent kinase, and exhibits significant inhibitory activity . This interaction is likely due to the compound’s structural features, which allow it to bind to the active site of the enzyme and disrupt its function .
Cellular Effects
1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one has shown cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It appears to influence cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
The compound exerts its effects at the molecular level primarily through its interaction with CDK2 . By inhibiting this enzyme, the compound can disrupt the normal progression of the cell cycle, leading to cell death .
Properties
IUPAC Name |
1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-23-17-16(21-22-23)18(20-13-19-17)25-11-9-24(10-12-25)15(26)8-7-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFRKHQMHKSFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.